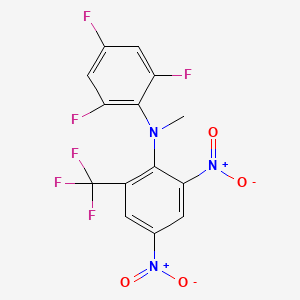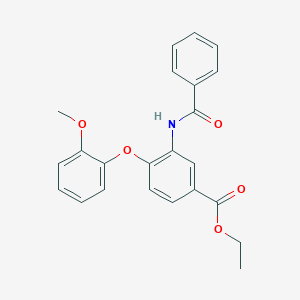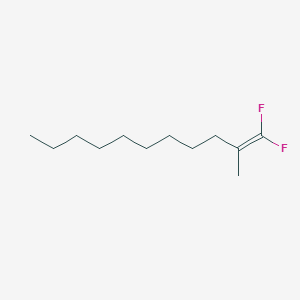
Acetic acid;8-methyldodecan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;8-methyldodecan-1-ol is a chemical compound that combines the properties of acetic acid and 8-methyldodecan-1-ol. Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its sour taste and pungent smell. It is widely used in the food industry as vinegar. 8-methyldodecan-1-ol is a fatty alcohol derived from natural sources like coconut oil. This compound is used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;8-methyldodecan-1-ol typically involves the esterification reaction between acetic acid and 8-methyldodecan-1-ol. This reaction is catalyzed by a mineral acid such as sulfuric acid and requires heating to facilitate the formation of the ester bond . The reaction can be represented as follows:
CH3COOH+C13H28O→CH3COOC13H27+H2O
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
Acetic acid;8-methyldodecan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a carboxylic acid.
Reduction: The ester bond can be reduced to form the corresponding alcohol and acetic acid.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) can be used for substitution reactions.
Major Products
Oxidation: 8-methyldodecanoic acid.
Reduction: 8-methyldodecan-1-ol and acetic acid.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Acetic acid;8-methyldodecan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its use in drug delivery systems.
Industry: Used in the production of surfactants, lubricants, and plasticizers
作用機序
The mechanism of action of acetic acid;8-methyldodecan-1-ol involves its interaction with cellular membranes. The compound can disrupt the lipid bilayer, leading to increased membrane permeability. This action is particularly useful in its antimicrobial properties, where it can cause cell lysis in bacteria .
類似化合物との比較
Similar Compounds
Acetic acid;8-methyldecan-1-ol: Similar structure but with a shorter carbon chain.
Acetic acid;1-dodecanol: Similar structure but without the methyl group on the carbon chain.
Uniqueness
Acetic acid;8-methyldodecan-1-ol is unique due to the presence of the methyl group on the carbon chain, which can influence its physical and chemical properties, such as solubility and reactivity .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
| 83375-83-1 | |
分子式 |
C15H32O3 |
分子量 |
260.41 g/mol |
IUPAC名 |
acetic acid;8-methyldodecan-1-ol |
InChI |
InChI=1S/C13H28O.C2H4O2/c1-3-4-10-13(2)11-8-6-5-7-9-12-14;1-2(3)4/h13-14H,3-12H2,1-2H3;1H3,(H,3,4) |
InChIキー |
NZGHCEAXIRMHDY-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C)CCCCCCCO.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione](/img/structure/B14421546.png)


![1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione](/img/structure/B14421565.png)

![2-(2,5-dimethoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14421576.png)
![5-Acetyl-4-methylbicyclo[2.2.2]oct-2-en-2-yl acetate](/img/structure/B14421583.png)


![6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14421607.png)

